molecular formula C10H19N B15231483 N-Allyl-2-methylcyclohexan-1-amine

N-Allyl-2-methylcyclohexan-1-amine

Cat. No.: B15231483
M. Wt: 153.26 g/mol
InChI Key: XTFGDAVZJJZNEA-UHFFFAOYSA-N
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Description

N-Allyl-2-methylcyclohexan-1-amine (CAS 55794-88-2) is a chemical building block of significant interest in medicinal and synthetic chemistry research. This amine compound, with a molecular formula of C10H19N and a molecular weight of 153.27 g/mol , features a cyclohexane ring and an allylamine group. The presence of both the methyl substituent on the ring and the N-allyl group makes it a versatile intermediate for constructing more complex molecular architectures. Researchers utilize this compound in the synthesis of novel chemical entities, where it can serve as a precursor for the development of compounds with potential pharmacological activity. The allyl group, in particular, offers a reactive handle for further chemical transformations, such as cross-coupling reactions or polymerizations. As a building block, its properties are valuable for exploring structure-activity relationships and for creating specialized libraries for high-throughput screening. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Proper laboratory handling procedures should be followed. The compound is typically maintained in cold-chain storage to ensure its stability and purity for research purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-methyl-N-prop-2-enylcyclohexan-1-amine

InChI

InChI=1S/C10H19N/c1-3-8-11-10-7-5-4-6-9(10)2/h3,9-11H,1,4-8H2,2H3

InChI Key

XTFGDAVZJJZNEA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCC=C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N Allyl 2 Methylcyclohexan 1 Amine Analogs

Reactivity of the Allyl Moiety

The carbon-carbon double bond of the allyl group is a key site for a variety of chemical transformations, including metathesis, cross-coupling, hydrofunctionalization, and cycloaddition reactions. These reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Olefin Metathesis and Cross-Coupling Reactions

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes. wikipedia.org This methodology can be applied to N-allyl-2-methylcyclohexan-1-amine analogs for the synthesis of more complex molecules. For instance, ring-closing metathesis (RCM) of a diene derived from an N-allyl amine can lead to the formation of cyclic structures. sigmaaldrich.comlibretexts.org Cross-metathesis, on the other hand, allows for the coupling of the allyl group with another olefin, providing a route to novel substituted allylic amines. sigmaaldrich.comlibretexts.org The choice of catalyst, such as Grubbs or Schrock catalysts, is crucial for the efficiency and selectivity of these reactions. wikipedia.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are also applicable to the allyl group of these amines. nih.govresearchgate.net These reactions enable the formation of new carbon-carbon bonds by coupling the allyl group with various organic partners. nih.govthieme-connect.de For example, a Heck reaction could involve the coupling of the N-allyl amine with an aryl halide to introduce an aromatic substituent. The choice of ligands and reaction conditions is critical to control the regioselectivity and stereoselectivity of these transformations. nih.gov

Table 1: Examples of Olefin Metathesis and Cross-Coupling Reactions of Allyl Amines
Reaction TypeCatalyst/ReagentsReactant(s)Product TypeKey Features
Ring-Closing Metathesis (RCM)Grubbs CatalystAcyclic Diene AmineCyclic AmineFormation of 5- to 30-membered rings. libretexts.org
Cross-MetathesisSchrock CatalystAllyl Amine + AlkeneSubstituted Allyl AmineCreates new C=C bonds with different substituents. libretexts.org
Heck CouplingPd(OAc)₂, PPh₃, BaseAllyl Amine + Aryl HalideAryl-Substituted Allyl AmineForms a C-C bond between the allyl group and an aryl group. researchgate.net
Suzuki CouplingPd(PPh₃)₄, BaseAllyl Boronic Ester + Aryl HalideAryl-Substituted Allyl CompoundCouples an allylboron compound with an aryl halide. thieme-connect.de

Hydrofunctionalization Reactions (e.g., Hydroamination)

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is an atom-economical method for synthesizing amines. wikipedia.org While the direct hydroamination of unactivated alkenes can be challenging, intramolecular versions of this reaction are more facile and can be used to construct heterocyclic systems. wikipedia.orgresearchgate.net For this compound analogs, intramolecular hydroamination can lead to the formation of piperidine (B6355638) or other nitrogen-containing rings. acs.org These reactions are often catalyzed by late transition metals like rhodium and iridium. illinois.edursc.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. illinois.edu

Cycloaddition Reactions and Annulation Pathways

The allyl group of this compound analogs can participate in various cycloaddition reactions. For instance, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes can lead to the formation of six-membered rings. The nitrogen atom can influence the reactivity and stereoselectivity of these reactions.

Annulation pathways, which involve the formation of a new ring, are also important transformations for these compounds. Redox-annulations of cyclic amines with appropriately substituted aldehydes can provide access to polycyclic ring systems. nih.gov In these reactions, the amine undergoes an oxidative C-H functionalization at the α-position, which is coupled with a reductive N-alkylation. nih.gov

Reactivity of the Amine Functionality

The secondary amine group in this compound is a versatile functional handle that can be readily transformed into a variety of other nitrogen-containing functional groups.

Derivatization to Amides, Carbamates, and Sulfonamides

The secondary amine can be easily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis and is widely used to introduce acyl groups.

Carbamates can be synthesized from the amine by reaction with chloroformates or by other methods such as the Curtius rearrangement of acyl azides. organic-chemistry.org The synthesis of carbamates from amines and carbon dioxide in the presence of a suitable coupling agent offers a greener alternative. organic-chemistry.orgcore.ac.uk Carbamates are important functional groups in medicinal chemistry and can also serve as protecting groups for amines. researcher.life

Sulfonamides are readily prepared by reacting the amine with a sulfonyl chloride in the presence of a base. nih.govnih.gov This reaction is a common method for introducing a sulfonyl group, which is a key pharmacophore in many drugs. nih.govresearchgate.net The resulting sulfonamides are generally stable compounds. nih.gov

Table 2: Derivatization of the Amine Functionality
DerivativeReagentsGeneral ReactionKey Features
AmideAcyl chloride/anhydride, BaseR-NH-R' + R''COCl → R-N(COR'')-R'Fundamental transformation for introducing acyl groups.
CarbamateChloroformate, Base or CO₂, Coupling AgentR-NH-R' + ClCOOR'' → R-N(COOR'')-R'Important in medicinal chemistry and as protecting groups. organic-chemistry.orgresearcher.life
SulfonamideSulfonyl chloride, BaseR-NH-R' + R''SO₂Cl → R-N(SO₂R'')-R'Key pharmacophore in many drugs; stable compounds. nih.govnih.govresearchgate.net

Transformations to Higher Order Amines

The secondary amine can be converted to a tertiary amine through N-alkylation reactions. This can be achieved by reacting the amine with an alkyl halide. Another approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. This method is a powerful tool for forming C-N bonds. Furthermore, N-methylation of amines can be achieved using reagents like methanol (B129727) in the presence of a suitable catalyst. organic-chemistry.org

Nucleophilic Reactivity in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The this compound structure possesses two primary sites of nucleophilicity: the nitrogen lone pair of the secondary amine and the π-bond of the allyl group. The nitrogen atom, being a secondary amine, is a moderately strong nucleophile and base. Its reactivity is influenced by both steric and electronic factors.

Carbon-Heteroatom Bond Formation: The most direct manifestation of the amine's nucleophilicity is in reactions with electrophiles to form carbon-heteroatom bonds. A primary example is N-alkylation, where the amine attacks an alkyl halide in an SN2 reaction to yield a quaternary ammonium (B1175870) salt. Another key reaction is the nucleophilic addition to carbonyl compounds. masterorganicchemistry.comkhanacademy.org The amine can attack aldehydes or ketones to form a hemiaminal intermediate, which can then dehydrate to form an enamine or an iminium ion. These intermediates are pivotal for subsequent carbon-carbon bond-forming reactions. youtube.com

Carbon-Carbon Bond Formation: While the amine itself does not directly form C-C bonds, its role as a precursor to more reactive species is crucial.

Enamine Chemistry: In the presence of an aldehyde or ketone, this compound can form an enamine. The resulting enamine is nucleophilic at the α-carbon and can react with various electrophiles, such as alkyl halides or acyl chlorides, in a C-C bond-forming step. The use of chiral amines like this compound can induce asymmetry in these reactions. youtube.com

Allylic Nucleophilicity: The allyl group can be converted into a potent carbon nucleophile. Treatment with a strong base can deprotonate the allylic position, or reaction with an organometallic reagent can generate an allylmetal species (e.g., allylzinc or allylboron). nih.govlookchem.com These reagents readily add to electrophiles like aldehydes, ketones, and imines, constructing a new C-C bond and creating a homoallylic alcohol or amine. nih.gov

The table below summarizes the principal nucleophilic reactions involving analogs of this compound.

Reaction TypeNucleophilic SiteElectrophileProduct TypeBond Formed
N-AlkylationAmine NitrogenAlkyl HalideQuaternary Ammonium SaltC-N
Enamine FormationAmine NitrogenAldehyde/KetoneEnamineC-N (intermediate)
Enamine Alkylationα-CarbonAlkyl Halideα-Substituted CarbonylC-C
AllylationAllyl Group (as organometallic)Aldehyde/KetoneHomoallylic AlcoholC-C
AllylationAllyl Group (as organometallic)ImineHomoallylic AmineC-C

Stereochemical Aspects of Reactivity

The stereochemistry of this compound, which contains two stereocenters at the C1 and C2 positions of the cyclohexane (B81311) ring, profoundly influences its reactivity. The fixed spatial relationship between the methyl and N-allyl-amino substituents dictates the conformational preferences of the molecule and the stereochemical outcome of its reactions.

Conformational Analysis of the Cyclohexane Ring and its Impact on Reactivity

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. masterorganicchemistry.com For a 1,2-disubstituted cyclohexane like the 2-methylcyclohexylamine (B147291) core, two diastereomers exist: cis and trans. Their conformational behavior dictates the accessibility of the reactive amine and allyl groups. core.ac.uksapub.org

trans-Isomer: In the trans isomer, the most stable conformation is the one where both the methyl group and the amino group occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if either group were axial. spcmc.ac.in

cis-Isomer: The cis isomer must have one substituent in an axial position and the other in an equatorial position. An equilibrium will exist between the two possible chair conformations. The position of this equilibrium depends on the relative steric bulk (A-value) of the methyl group versus the N-allyl-amino group.

IsomerMost Stable ConformationSubstituent PositionsExpected Reactivity
transChairMe (eq), NH-Allyl (eq)Higher (less steric hindrance)
cisChair (Equilibrium)Me (eq), NH-Allyl (ax) ⇌ Me (ax), NH-Allyl (eq)Lower (steric hindrance in one or both conformers)

Diastereoselectivity and Enantioselectivity in Product Formation

The inherent chirality of this compound makes it a valuable substrate or reagent for stereoselective synthesis. The existing stereocenters can direct the formation of new stereocenters with a high degree of control.

Diastereoselectivity: When this compound reacts with an electrophile to create a new stereocenter, the two faces of the reacting center (e.g., an iminium ion or an enamine derived from the amine) are diastereotopic. An incoming reagent will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess. For instance, in the allylation of an imine derived from a chiral amine, the chiral auxiliary on the nitrogen directs the approach of the allylmetal reagent. lookchem.comchemrxiv.org The formation of a six-membered ring chelated transition state is often invoked to explain the observed high diastereoselectivity. chemrxiv.org

Enantioselectivity: If this compound is used in its enantiomerically pure form as a catalyst or a chiral auxiliary, it can induce enantioselectivity in a reaction. For example, proline, a chiral secondary amine, is a well-known catalyst for enantioselective aldol (B89426) reactions. youtube.com It functions by forming a chiral enamine intermediate, which then reacts with an aldehyde. The transition state is highly organized, often involving hydrogen bonding, to allow for effective facial discrimination, leading to one enantiomer of the product being formed preferentially. youtube.com Similarly, chiral N-allyl amines can be used in catalytic systems, for example with copper complexes, to achieve enantioselective additions to imines. nih.gov

Mechanistic Elucidation of Reactions

Understanding the detailed step-by-step pathway of a chemical reaction is fundamental to controlling and optimizing its outcome. For reactions involving this compound analogs, a combination of kinetic studies, spectroscopic analysis of intermediates, and isotope labeling experiments provides deep mechanistic insight.

Kinetic and Spectroscopic Studies of Reaction Intermediates

The study of reaction kinetics, which measures the rate of a reaction and its dependence on the concentration of reactants, can help to determine the reaction order and identify the rate-determining step. For instance, kinetic monitoring of a reaction can distinguish between a unimolecular (e.g., SN1) and a bimolecular (e.g., SN2) mechanism. acs.org

Spectroscopic techniques are invaluable for detecting and characterizing transient species that are formed along the reaction pathway.

NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to monitor the disappearance of starting materials and the appearance of products over time. It is also the primary tool for conformational analysis of the starting materials and products. rsc.orgresearchgate.net

Mass Spectrometry (MS): The formation of unstable intermediates, such as iminium ions, is a common feature of secondary amine reactivity. These reactive species are often too short-lived to be observed directly. However, they can be "trapped" by adding a nucleophile, such as cyanide (CN-), to the reaction mixture. The resulting stable cyano adduct can then be detected and characterized by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing definitive evidence for the transient iminium intermediate. acs.orgnih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to follow the progress of a reaction by monitoring the disappearance or appearance of characteristic functional group absorptions, such as the C=O stretch of a ketone or the C=N stretch of an imine.

Isotope Labeling and Kinetic Isotope Effect (KIE) Investigations

Isotope labeling is a powerful technique for tracing the fate of specific atoms throughout a reaction mechanism. thieme-connect.dechempep.comnih.gov By replacing an atom with one of its heavier isotopes (e.g., replacing 1H with 2H (deuterium, D), or 12C with 13C), the pathway of that atom can be followed using mass spectrometry or NMR spectroscopy.

The kinetic isotope effect (KIE) is the change in the rate of a reaction upon isotopic substitution. libretexts.orgyoutube.com It is a sensitive probe for bond-breaking or bond-forming events at the isotopically labeled position in the rate-determining step of a reaction. acs.orgnih.gov

Primary KIE: A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. Since a C-D bond is stronger than a C-H bond, the reaction will be slower with the deuterated compound. libretexts.org For example, if the deprotonation of the N-H bond of the amine by a base is the slowest step in a reaction, substituting the N-H with an N-D bond would result in a significant primary KIE. rsc.orgacs.org

Secondary KIE: A secondary KIE (kH/kD close to 1) is observed when the bond to the isotope is not broken but the hybridization of the carbon atom to which it is attached changes during the rate-determining step.

The table below outlines hypothetical KIE experiments for reactions involving this compound.

Labeled PositionReaction TypeExpected KIE (kH/kD)Mechanistic Implication
N-H vs N-D Base-mediated elimination> 2 (Primary)N-H bond cleavage is part of the rate-determining step.
Allylic C-H vs C-D Ene reaction> 2 (Primary)Allylic C-H bond cleavage is rate-determining.
N-H vs N-D Nucleophilic addition to carbonyl~ 1 (Secondary)N-H bond is not broken in the rate-determining step.

By combining these mechanistic tools, a detailed picture of the reaction pathways for this compound and its analogs can be constructed, enabling the rational design of new synthetic methods and catalysts.

Analysis of Catalytic Cycles and Rate-Determining Steps of this compound Analogs Remains an Area for Future Investigation

Despite a thorough review of available scientific literature, detailed mechanistic studies, including the analysis of catalytic cycles and the determination of rate-determining steps for reactions involving this compound and its close analogs, are not extensively documented. The current body of research primarily focuses on broader classes of allylic or cyclohexyl amines, without providing specific kinetic data or in-depth mechanistic elucidation for this particular compound.

General principles of catalysis involving structurally related amines, such as other chiral cyclohexylamines or allylic amines, suggest that this compound could potentially act as a chiral ligand or a key reactant in various transformations. In such catalytic systems, the analysis of the catalytic cycle and the identification of the rate-determining step are crucial for understanding the reaction mechanism and for optimizing reaction conditions.

A hypothetical catalytic cycle involving an this compound analog in a metal-catalyzed reaction, for instance, would typically involve several key elementary steps:

Ligand Association/Dissociation: The amine ligand would first coordinate to the metal center. The rate of this step can be influenced by the steric and electronic properties of the amine.

Reactant Coordination: The substrate molecules would then coordinate to the metal-ligand complex.

Product Release: The final product dissociates from the metal center, regenerating the active catalyst for the next cycle.

While specific data tables and detailed research findings for this compound are not available, the following table outlines the types of data that would be essential for such an analysis, based on studies of analogous systems.

Table 1: Hypothetical Kinetic Data for a Catalyzed Reaction Involving an this compound Analog

ParameterMeasurementImplication for Catalytic Cycle
Reaction Order in Catalyst Determined by varying the initial concentration of the catalyst and measuring the initial reaction rate.A first-order dependence suggests that a single catalyst molecule is involved in the rate-determining step. A fractional or zero-order dependence can indicate catalyst aggregation or that a pre-catalyst activation step is not rate-limiting.
Reaction Order in Substrate A Determined by varying the initial concentration of Substrate A.A first-order dependence suggests that one molecule of Substrate A is involved in the rate-determining step.
Reaction Order in Substrate B Determined by varying the initial concentration of Substrate B.A zero-order dependence would imply that the concentration of Substrate B does not affect the rate of the slowest step.
Kinetic Isotope Effect (KIE) Measured by replacing an atom in a reactant with its heavier isotope (e.g., H with D) and observing the effect on the reaction rate.A significant KIE for a specific bond indicates that the breaking or forming of this bond is part of the rate-determining step.

Table 2: Illustrative Research Findings from Analogous Chiral Amine Catalysis

Catalytic SystemKey FindingImplication for Rate-Determining Step
Palladium-catalyzed Asymmetric Allylic Alkylation with Chiral Ligands The rate is often independent of the nucleophile concentration.Suggests that the oxidative addition of the palladium catalyst to the allylic substrate or the subsequent migratory insertion is the rate-determining step, rather than the nucleophilic attack.
Organocatalytic Michael Addition using Chiral Secondary Amines The reaction rate shows a first-order dependence on both the Michael donor and acceptor.Indicates that the formation of the enamine intermediate or its subsequent reaction with the Michael acceptor is likely the slowest step.

The study of the chemical reactivity and mechanistic pathways of this compound and its analogs presents a valuable opportunity for future research. Such investigations would not only contribute to the fundamental understanding of catalysis but also enable the rational design of more efficient and selective catalytic processes.

Computational and Theoretical Chemistry Studies on N Allyl 2 Methylcyclohexan 1 Amine

Electronic Structure and Bonding Analysis

The electronic structure of N-Allyl-2-methylcyclohexan-1-amine is dictated by the interplay of its constituent functional groups: the cyclohexyl ring, the secondary amine, the 2-methyl group, and the N-allyl group. Density Functional Theory (DFT) calculations on similar molecules provide insight into the distribution of electrons and the nature of the chemical bonds.

Analysis of related structures, such as various quinolinone derivatives, using DFT at the B3LYP/6-311++G(d,p) level of theory reveals how different substituents influence electronic properties. ekb.eg For instance, the presence of electron-donating or withdrawing groups significantly alters the electron density distribution across the molecule. In this compound, the alkyl groups (methyl and allyl) are weakly electron-donating, which would slightly increase the electron density on the nitrogen atom compared to an unsubstituted cyclohexylamine (B46788).

Furthermore, studies on 3-amino-propene thial and its analogues using DFT show that substitutions can affect intramolecular hydrogen bonding, which in turn influences bond lengths and electron density. chemrevlett.com While this compound does not have the same intramolecular hydrogen bonding capabilities, this research underscores the sensitivity of electronic structure to molecular composition.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted CharacteristicBasis of Prediction
HOMO-LUMO Gap Relatively large, indicative of a kinetically stable molecule.General characteristic of saturated aliphatic amines.
Electron Density Highest on the nitrogen atom, followed by the double bond of the allyl group.Inductive effects of alkyl groups and the electronegativity of nitrogen.
Dipole Moment Non-zero, influenced by the orientation of the N-allyl and 2-methyl groups.Asymmetric nature of the molecule.

This table is predictive and based on the analysis of structurally similar compounds. Experimental or direct computational data for this compound is not currently available.

Conformational Energy Landscape Exploration

The conformational flexibility of this compound is a key aspect of its theoretical description, involving the chair-boat interconversion of the cyclohexane (B81311) ring and rotations around the C-N and allyl C-C bonds.

Global and Local Energy Minima Determination

The cyclohexane ring in this compound is expected to exist predominantly in a chair conformation. The substituents—the amino group at C1 and the methyl group at C2—can be in either axial or equatorial positions. Generally, equatorial positions are favored for bulky substituents to minimize steric hindrance. Therefore, the most stable conformer is likely to have both the N-allylamino group and the methyl group in equatorial positions.

Barriers to Ring Inversion and Allyl Rotations

The cyclohexane ring can undergo a "ring flip," converting axial substituents to equatorial and vice versa. This process has a well-characterized energy barrier. For this compound, this barrier will be influenced by the steric bulk of the N-allyl and methyl groups.

Rotation around the C-N bond and the C-C single bond of the allyl group will also have specific rotational energy barriers. These barriers dictate the flexibility of the side chain and the accessibility of different conformations. Theoretical studies on the conformational analysis of similar substituted cyclohexanes provide estimates for these barriers, which are typically in the range of a few kcal/mol.

Reaction Pathway and Mechanism Simulations

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, these simulations would focus on reactions involving the amine and the allyl group.

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

DFT is widely used to map the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov For this compound, potential reactions for study include nucleophilic substitution at the nitrogen, addition reactions to the allyl double bond, and cyclization reactions.

Research on the nucleophilic substitution reactions of tosyloxymaleimide with phenols demonstrates the utility of DFT (specifically the M06-2X functional) in locating and characterizing the energetics of reactants, transition states, intermediates, and products. nih.gov Similarly, DFT studies on the addition of carbenes to thioketones have elucidated the polar, stepwise mechanisms of these reactions. nih.gov For this compound, DFT could be used to model, for example, its reaction with an electrophile, predicting the structure of the transition state and the activation energy for the reaction.

Computational work on competing E2 and SN2 reactions has generated large datasets of transition state geometries and energies, showcasing the power of high-throughput quantum chemistry in understanding reactivity. arxiv.org A similar approach could be applied to map out the reactivity of this compound with various reagents.

Table 2: Representative DFT Functionals for Reactivity Studies

DFT FunctionalBasis SetTypical ApplicationReference
M06-2X6-31+G**Calculation of transition states and reaction mechanisms. nih.gov
B3LYPcc-pVQZGeometry optimization and enthalpy calculations. mdpi.com
wb97xd6-311g(d,p)Examining polar reaction mechanisms. nih.gov

Molecular Dynamics Simulations in Reactivity Studies

Molecular dynamics (MD) simulations can provide insights into the dynamic aspects of reactivity, including the role of the solvent and conformational changes during a reaction. nih.gov By simulating the motion of this compound and potential reactants over time, it is possible to observe reaction events and understand how the molecule's flexibility influences its reactivity.

For example, MD simulations have been used to study the binding of drugs to receptors, revealing the dynamic interplay between the ligand and its binding site. nih.gov In the context of this compound, MD simulations could be used to study its interaction with a surface or a larger molecule, providing a more realistic picture of its chemical behavior in a complex environment. Reactive molecular dynamics simulations have also been employed to investigate adhesive wear mechanisms at the atomic scale, demonstrating the utility of MD in understanding complex chemical and physical processes. elsevierpure.com

In-Depth Computational Analysis of this compound in Catalysis Remains Undocumented in Public Research

The inquiry sought to construct a detailed article on the computational and theoretical chemistry of this compound, with a specific focus on its role in catalysis. The intended article was to explore its use in ligand design, the modeling of its interactions in catalytic processes, the nature of non-covalent interactions in asymmetric catalysis involving this compound, and how computational models could explain stereoselectivity.

Extensive searches were conducted using the chemical name "this compound" and its structural components in combination with relevant keywords such as "computational chemistry," "theoretical studies," "ligand design," "catalysis," "non-covalent interactions," and "stereoselectivity." While these searches yielded general information on the computational analysis of related structural motifs, such as cyclohexylamine derivatives and N-allyl compounds in broader catalytic contexts, no specific studies centered on this compound were found.

The absence of such specific research indicates that the potential of this compound as a ligand in catalysis, particularly in asymmetric synthesis where computational studies are often crucial for understanding and predicting outcomes, has likely not yet been a subject of published academic or industrial research.

Therefore, the creation of an article with detailed research findings, data tables, and in-depth analysis as per the requested outline is not possible at this time due to the lack of primary research data on this specific chemical compound.

Applications in Advanced Chemical Synthesis and Catalysis

Role as a Synthetic Intermediate and Building Block

The structural framework of N-Allyl-2-methylcyclohexan-1-amine makes it an ideal starting point or intermediate for the synthesis of more elaborate molecules.

Chiral amines are fundamental structural motifs found in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals. louisiana.edu Specifically, the chiral allylic amine moiety is a crucial substructure whose synthesis has garnered considerable attention. acs.org Homoallylic amines, which can be derived from allylic amines, are pivotal in the synthesis of alkaloids and other natural products containing 4-, 5-, and 6-membered cyclic amine structures. beilstein-journals.org

Given this context, this compound serves as a valuable precursor for creating complex chiral molecules. The amine group provides a handle for further functionalization, while the allyl group can participate in a wide range of transformations, including oxidation, reduction, and addition reactions. The inherent chirality of the 2-methylcyclohexyl ring allows for the diastereoselective and enantioselective construction of new stereocenters, making it a powerful building block for synthesizing intricate target molecules like natural product derivatives and bioactive compounds. acs.orgwhiterose.ac.uk

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov These reactions provide a powerful platform for the rapid generation of molecular diversity and complexity. nih.gov

Amines are common components in many MCRs. For instance, a three-component strategy can be employed to merge an N-H ketimine, an allene, and a diboron (B99234) reagent to create complex chiral products. nih.gov this compound, with its primary or secondary amine functionality, is well-suited to participate as the amine component in such reactions. Its involvement could lead to the synthesis of highly functionalized and stereochemically rich molecules, such as amidino depsipeptides or complex heterocyclic systems, in a single, efficient step. nih.gov

Chiral Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. Chiral amines are among the most successful classes of organocatalysts.

The development of novel chiral amine catalysts is a continuous effort in the field of organocatalysis. nih.gov Chiral amines and their derivatives, such as those based on pyrrolidine, cinchona alkaloids, and diamines, have proven to be broadly applicable for inducing stereoselectivity. nih.govrsc.org These catalysts typically operate by forming transient chiral intermediates, such as enamines or iminium ions, which then react with substrates in a highly controlled, enantioselective manner. nih.govrsc.org

The this compound scaffold is an excellent candidate for the development of new organocatalysts. The chiral 2-methylcyclohexylamine (B147291) core can provide the necessary stereochemical environment to direct asymmetric transformations. The allyl group can be retained or modified to fine-tune the catalyst's steric and electronic properties, potentially leading to enhanced reactivity and selectivity in various asymmetric reactions. nih.gov

Chiral amine-based organocatalysts are instrumental in a wide range of enantioselective transformations that are fundamental to organic synthesis.

Allylation: The asymmetric allylation of imines and other electrophiles is a direct method for preparing valuable chiral homoallylic amines. beilstein-journals.org Catalytic enantioselective additions of allyl groups to ketimines, for example, can generate products with nitrogen-substituted quaternary stereocenters. nih.gov

Halogenation: The introduction of halogen atoms with high stereocontrol is crucial for creating versatile chiral building blocks. nih.gov Organocatalytic enantioselective α-halogenation of aldehydes and activated carboxylic acid derivatives has been successfully achieved using chiral amine catalysts, yielding products with high enantiomeric excess. nih.govnih.govresearchgate.net

C-C Bond Formation: The formation of carbon-carbon bonds is the backbone of organic synthesis. researchgate.net Chiral amines catalyze a variety of C-C bond-forming reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions, to produce highly enantiomerically enriched products. researchgate.netnih.govacs.orgnih.gov These reactions are essential for building the carbon skeletons of complex molecules. acs.org

Derivatives of this compound can be envisioned as catalysts for these key transformations, leveraging the chiral backbone to control the stereochemical outcome.

Transformation TypeCatalyst ClassReaction ExampleReference(s)
Enantioselective Allylation Chiral Amine / BINOLAsymmetric allylation of N-acylimines beilstein-journals.org
Enantioselective Halogenation Chiral Isothiourea / AmineAsymmetric α-chlorination of activated esters nih.gov
Enantioselective C-C Bond Formation Chiral Diamine / Phosphoric AcidAsymmetric Michael addition to nitroolefins rsc.orgmdpi.com
Enantioselective C-C Bond Formation Chiral Secondary Amine / NHCAsymmetric [3+2] cycloaddition nih.gov

Ligand in Transition Metal Catalysis

In addition to organocatalysis, the nitrogen atom of this compound allows it to function as a ligand, coordinating to transition metals to form catalytically active complexes. nih.govorientjchem.org The combination of a metal's catalytic power with the stereodirecting ability of a chiral ligand is a powerful strategy for asymmetric catalysis. nottingham.ac.uk

The this compound can act as a mono- or bidentate ligand. For example, it can be converted into a Schiff base, creating a multidentate ligand capable of forming stable complexes with various transition metals like copper, rhodium, or palladium. acs.orgnih.gov The chiral environment provided by the 2-methylcyclohexyl group can effectively influence the stereochemical course of a metal-catalyzed reaction, such as asymmetric hydrogenation, carboamination, or allylic substitution. acs.orgnottingham.ac.uk This makes this compound a promising platform for designing new, highly effective chiral ligands for a broad spectrum of transition metal-catalyzed processes. csic.esdntb.gov.ua

Design and Synthesis of Amine-Based Ligands for Metal Complexes

The rational design of ligands is a cornerstone of modern coordination chemistry and catalysis. Amine-based ligands, in particular, have garnered significant attention due to the strong σ-donating ability of the nitrogen atom, which allows for the formation of stable metal complexes. The specific steric and electronic properties of the amine can be tailored to influence the reactivity and selectivity of the metallic center. In this context, this compound presents an interesting, albeit not extensively studied, scaffold for ligand design. Its structure combines a chiral cyclohexyl backbone, a secondary amine for metal coordination, and a reactive allyl group that can be further functionalized or participate directly in catalytic cycles.

The synthesis of ligands derived from such a precursor would typically involve standard organic transformations to append additional donor groups, thereby increasing the denticity of the ligand. For instance, the secondary amine could be functionalized to create multidentate chelating ligands, which are highly desirable for stabilizing metal centers and creating well-defined coordination spheres. nih.govresearchgate.net General strategies for the synthesis of such amine-based ligands often involve N-alkylation or N-arylation reactions to introduce phosphine (B1218219), pyridine, or other coordinating moieties.

A hypothetical design for a tridentate "pincer" ligand based on this compound is presented below. This design is illustrative of how the parent amine could be elaborated into a more complex ligand framework.

Table 1: Hypothetical Synthesis of a Pincer Ligand from this compound

StepReactionDescriptionPotential Reagents
1BrominationIntroduction of bromine atoms onto the aromatic rings of a precursor that will be coupled to the amine.N-Bromosuccinimide (NBS), Benzoyl peroxide
2Buchwald-Hartwig AminationPalladium-catalyzed cross-coupling of the brominated aromatic compound with this compound.Pd2(dba)3, XPhos, NaOt-Bu
3Directed ortho-Lithiation and PhosphorylationIntroduction of phosphine groups onto the aromatic rings, directed by the newly installed amine.n-BuLi, TMEDA, ClPPh2

Coordination Chemistry and Metal-Ligand Cooperativity

The coordination chemistry of amine-based ligands is rich and varied, with the nature of the metal-ligand interaction being highly dependent on the electronic properties of the metal and the steric and electronic environment of the ligand. nih.govresearchgate.net For a ligand derived from this compound, the primary coordination site would be the nitrogen atom, which acts as a Lewis base, donating its lone pair of electrons to a Lewis acidic metal center. rsc.org The bulky 2-methylcyclohexyl group would create a specific steric pocket around the metal, potentially influencing substrate binding and the stereochemical outcome of a catalytic reaction.

A particularly powerful concept in modern catalysis is that of metal-ligand cooperativity (MLC) , where the ligand is not merely a spectator but actively participates in bond activation and formation. wikipedia.orgnih.gov This cooperative action between the metal and the ligand can enable new reaction pathways and lower activation barriers. rsc.orgvirginia.edu

There are several ways in which a ligand based on this compound could engage in metal-ligand cooperativity:

Amine/Amide Ligand Participation : The N-H proton of the coordinated amine can be removed by a base to form a more electron-rich amido ligand. This deprotonated nitrogen can then act as a Brønsted base in a catalytic cycle, for example, to deprotonate a substrate. The subsequent reprotonation of the amide regenerates the amine complex, completing the catalytic cycle. This is a common mode of MLC in hydrogenation and dehydrogenation reactions. nih.gov

Hemilability of the Allyl Group : The allyl group's double bond could potentially coordinate to the metal center in a hemilabile fashion. This means it could reversibly bind and unbind from the metal, opening up a coordination site for substrate activation during a catalytic cycle.

Table 2: Modes of Metal-Ligand Cooperativity

Mode of CooperativityDescriptionPotential Role of this compound Ligand
Lewis BasicityThe ligand acts as a Lewis base to activate a substrate.The nitrogen atom could deprotonate a substrate. rsc.org
Aromatization/DearomatizationThe ligand undergoes reversible changes in its aromaticity to facilitate a reaction.Not directly applicable to the core structure, but could be incorporated into a larger ligand design. wikipedia.org
Redox Non-InnocenceThe ligand can be reversibly oxidized or reduced.The allyl group could potentially undergo redox processes in concert with the metal center. acs.org

Applications in Polymerization and Other Catalytic Processes (e.g., C-H functionalization)

The unique structural features of this compound suggest that its metal complexes could find application in various catalytic processes, most notably in polymerization and C-H functionalization.

Polymerization

The presence of two allyl groups (one from the N-allyl moiety and one from a hypothetical comonomer or a second functionalization of the amine) on the nitrogen atom of this compound makes it a candidate for cyclopolymerization . This type of polymerization involves an intramolecular cyclization step followed by intermolecular propagation, leading to the formation of polymers containing cyclic repeating units. Studies on the cyclopolymerization of related N-allyl-N-methyl(2-substituted allyl)amines have shown that the structure of the resulting polymer is highly dependent on the steric and electronic nature of the substituents. researchgate.net In the case of a ligand derived from this compound, the bulky 2-methylcyclohexyl group would likely direct the cyclization to form specific ring sizes (e.g., five- or six-membered rings) and influence the stereochemistry of the polymer backbone. researchgate.net

C-H Functionalization

The selective functionalization of otherwise unreactive C-H bonds is a major goal in synthetic chemistry. Metal complexes are often employed as catalysts for these transformations. A metal complex of a ligand derived from this compound could potentially catalyze C-H functionalization reactions through several mechanisms. For instance, in allylic C-H amination , a metal catalyst could facilitate the coupling of an olefin with an amine. nih.gov While this reaction typically uses an external amine, a complex where the amine is part of the ligand could potentially undergo intramolecular C-H amination or be used in intermolecular reactions. The chiral nature of the 2-methylcyclohexyl backbone could also be exploited for enantioselective C-H functionalization, a highly sought-after transformation in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Table 3: Potential Catalytic Applications

Catalytic ProcessPotential Role of this compound ComplexKey Structural Feature
CyclopolymerizationAs a monomer or part of a catalytic initiator.Allyl group. researchgate.net
Asymmetric HydrogenationAs a chiral ligand to induce enantioselectivity.Chiral 2-methylcyclohexyl backbone.
Allylic C-H AminationAs a catalyst for the formation of C-N bonds. nih.govAmine functionality and potential for metal-ligand cooperativity.
Enantioselective C-H FunctionalizationAs a chiral catalyst to control stereochemistry. nih.govChiral 2-methylcyclohexyl backbone.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of N-Allyl-2-methylcyclohexan-1-amine. By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively verify the compound's chemical formula, C₁₀H₁₉N. The expected monoisotopic mass of this compound is 153.1517 g/mol . bldpharm.com An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical value would provide strong evidence for the compound's identity.

Predicted Fragmentation Pathways:

Loss of an allyl radical: Cleavage of the N-allyl bond would result in a fragment ion corresponding to the 2-methylcyclohexylaminium cation.

Loss of a methyl radical: Cleavage of the methyl group from the cyclohexyl ring.

Ring-opening fragmentation: The cyclohexyl ring can undergo various ring-opening fragmentations, leading to a series of smaller charged fragments.

Formation of an iminium ion: A common fragmentation pathway for amines involves the formation of a stable iminium ion through cleavage of a C-C bond adjacent to the C-N bond.

A detailed analysis of these fragmentation patterns can help to piece together the compound's structure, complementing the information from the accurate mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the allyl, methyl, and cyclohexyl protons.

Allyl Protons: The vinyl protons of the allyl group would appear in the downfield region, typically between 5.0 and 6.0 ppm, with characteristic splitting patterns (doublet of doublets for the terminal protons and a multiplet for the internal proton). The methylene (B1212753) protons adjacent to the nitrogen would also be in this region, likely between 3.0 and 4.0 ppm.

Cyclohexyl Protons: The protons on the cyclohexyl ring would appear in the more upfield region, generally between 1.0 and 3.0 ppm. The presence of the methyl and allyl-amine substituents would lead to complex splitting patterns due to diastereotopicity. The methine proton at the C1 position, attached to the nitrogen, would be expected to be the most downfield of the ring protons.

Methyl Protons: The methyl group protons would appear as a doublet in the upfield region, typically around 0.8 to 1.2 ppm, coupled to the adjacent methine proton.

Detailed analysis of the coupling constants between adjacent protons can provide valuable information about the relative stereochemistry (cis/trans) of the substituents on the cyclohexyl ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule.

Allyl Carbons: The two sp² carbons of the allyl group would resonate in the downfield region of the aliphatic carbons, typically between 115 and 140 ppm. The sp³ carbon of the allyl group attached to the nitrogen would be found further upfield.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring would appear in the upfield region, generally between 20 and 60 ppm. The carbon bearing the nitrogen (C1) and the carbon bearing the methyl group (C2) would have distinct chemical shifts influenced by the substituents.

Methyl Carbon: The methyl carbon would appear at a characteristic upfield chemical shift, typically between 15 and 25 ppm.

For comparison, the ¹³C NMR chemical shifts for the parent cyclohexylamine (B46788) have been reported, with the C1 carbon at approximately 53 ppm and other ring carbons between 26 and 33 ppm. bmrb.io The substitution pattern in this compound would alter these values.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Allyl -CH=5.7 - 5.9 (m)135 - 140
Allyl =CH₂5.0 - 5.2 (dd)115 - 120
Allyl -CH₂-N3.0 - 3.3 (d)50 - 55
Cyclohexyl C1-H2.5 - 2.9 (m)55 - 65
Cyclohexyl C2-H1.5 - 1.9 (m)30 - 40
Cyclohexyl Ring CH₂1.0 - 1.8 (m)20 - 35
Methyl CH₃0.8 - 1.1 (d)15 - 20

Note: These are predicted values based on typical chemical shift ranges and data for analogous compounds. Actual experimental values may vary.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided a suitable single crystal can be obtained. eurjchem.com For a chiral molecule like this compound, which exists as different stereoisomers (enantiomers and diastereomers), X-ray crystallography can unambiguously establish the spatial arrangement of the atoms.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons within the crystal lattice, allowing for the construction of a detailed 3D model of the molecule.

To determine the absolute configuration of a chiral center, the technique of anomalous dispersion is often employed, especially if the molecule contains a heavy atom. In the case of this compound, which is composed of light atoms (C, H, N), determining the absolute stereochemistry can be more challenging. One common strategy is to prepare a derivative of the amine with a molecule containing a heavier atom (e.g., a salt with a chiral acid containing bromine or a metal complex). The known absolute configuration of the derivatizing agent can then be used as an internal reference to determine the absolute configuration of the target molecule.

As of the current literature survey, no published X-ray crystal structures for this compound or its derivatives were found.

Chromatographic Techniques for Separation, Isolation, and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for its isolation, and for the analysis of its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. antpedia.com

Separation: A sample is vaporized and injected onto a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the compound between the carrier gas (mobile phase) and the stationary phase. The choice of stationary phase is critical for achieving good resolution of isomers.

Detection: A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing a response that is proportional to the amount of carbon in the analyte.

Purity Analysis: The purity of a sample can be assessed by the presence of a single major peak in the chromatogram. The area of the peak is proportional to the concentration of the compound.

GC-MS: When coupled with a mass spectrometer, GC-MS provides both separation and structural information, allowing for the identification of impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative separations.

Separation Modes: For a basic compound like an amine, reversed-phase HPLC is a common choice, where a nonpolar stationary phase is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727), with additives like trifluoroacetic acid to improve peak shape). Chiral HPLC, using a chiral stationary phase, would be necessary to separate the enantiomers of this compound.

Detection: A UV detector can be used if the compound has a chromophore, although simple amines may have low UV absorbance. More universal detectors like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can also be employed. When coupled with a mass spectrometer (LC-MS), it provides both separation and mass information. nih.gov

Separation and Purity Data for Related Amines

While specific chromatographic data for this compound is not available, the following table provides an example of GC conditions that could be adapted for its analysis, based on methods for other cyclohexylamines. antpedia.com

Parameter Condition
Technique Gas Chromatography (GC)
Column Alkaline Polyethylene Glycol
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Carrier Gas Helium

Note: These conditions are illustrative and would require optimization for the specific analysis of this compound.

Conclusion and Future Research Perspectives

Summary of Current Research Directions and Achievements

Current research, while not extensively focused on N-Allyl-2-methylcyclohexan-1-amine itself, provides a strong foundation for its future investigation. The synthesis of the key precursor, 2-allyl-2-methylcyclohexanone, is well-documented, with established protocols for its preparation. nih.govorgsyn.orgresearchgate.net This readily available starting material is a gateway to the target amine and its derivatives.

The primary method for the synthesis of this compound is anticipated to be the reductive amination of 2-allyl-2-methylcyclohexanone with allylamine (B125299). organic-chemistry.orgresearchgate.net This reaction, typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, is a robust and versatile method for amine synthesis. The general reaction scheme is presented below:

Table 1: Proposed Synthesis of this compound

Reactant 1Reactant 2Reducing AgentProduct
2-Allyl-2-methylcyclohexanoneAllylamineSodium triacetoxyborohydrideThis compound

While specific reaction conditions and yields for this exact transformation are not widely published, the general applicability of reductive amination suggests that this would be a high-yielding and efficient route.

Emerging Synthetic Strategies for Highly Substituted Cyclohexanamines

The development of novel synthetic methods for accessing complex molecular architectures is a cornerstone of organic chemistry. For highly substituted cyclohexanamines, several emerging strategies hold significant promise. One such approach is the use of photocatalysis to enable [4+2] cycloaddition reactions. This method allows for the construction of the cyclohexylamine (B46788) core under mild, light-driven conditions, offering a sustainable alternative to traditional thermal methods.

Another area of active research is enzymatic reductive amination. The use of enzymes as catalysts in organic synthesis provides unparalleled selectivity and efficiency, often under environmentally benign conditions. The development of robust reductive aminases could enable the stereoselective synthesis of this compound and its derivatives, providing access to enantiomerically pure compounds with potential applications in asymmetric catalysis and medicinal chemistry.

Exploration of Novel Catalytic Applications Beyond Current Scope

The unique structural features of this compound suggest its potential as a ligand in transition metal catalysis. The nitrogen atom can coordinate to a metal center, while the allyl group can participate in various catalytic cycles. For instance, this compound could serve as a ligand in palladium-catalyzed allylic substitution reactions, a fundamental transformation in organic synthesis.

Furthermore, the chiral nature of the 2-methylcyclohexyl scaffold could be exploited in asymmetric catalysis. By preparing enantiomerically pure forms of this compound, it may be possible to develop novel chiral catalysts for a range of transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The presence of the allyl group also opens up the possibility of its use as a monomer in ring-opening metathesis polymerization (ROMP) to create novel polymeric materials with tailored properties.

Advancements in Computational Chemistry for Predictive Modeling and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and catalysts. For this compound, computational methods can provide valuable insights into its conformational landscape, which is crucial for understanding its reactivity and its interactions with other molecules. nih.gov

Density functional theory (DFT) calculations can be employed to model the transition states of reactions involving this compound, providing a deeper understanding of the reaction mechanisms and guiding the optimization of reaction conditions. Furthermore, computational screening of virtual libraries of related compounds can accelerate the discovery of new catalysts and functional materials with desired properties. The synergy between experimental and computational approaches will be pivotal in unlocking the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Allyl-2-methylcyclohexan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via reductive amination or nucleophilic substitution. For reductive amination, combine 2-methylcyclohexan-1-amine with allyl aldehyde in the presence of a reducing agent (e.g., NaBH₃CN) under inert atmosphere. Optimize solvent polarity (e.g., methanol vs. THF) and pH to enhance imine intermediate stability. For nucleophilic substitution, use allyl halides (e.g., allyl bromide) with the cyclohexanamine derivative in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the amine. Monitor reaction progress via TLC or GC-MS, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>70%) are achievable with stoichiometric control and temperature modulation (40–60°C) .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Answer : Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to confirm stereochemistry and allyl-group orientation. Compare experimental chemical shifts with computational predictions (DFT or molecular mechanics). X-ray crystallography is definitive for absolute configuration determination, though crystallization may require co-crystallizing agents due to the compound's hydrophobicity. Mass spectrometry (HRMS) validates molecular weight (expected ~167.27 g/mol for C₁₀H₁₇N), while FT-IR identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for cyclohexanamine derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, receptor isoforms) or impurities. To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for neurotransmitter receptors) and controls.
  • Validate compound purity : Employ HPLC (>95% purity) and quantify trace impurities via LC-MS.
  • Cross-validate mechanisms : Combine binding assays (e.g., radioligand displacement) with functional assays (e.g., cAMP measurement for GPCR activity).
  • Systematic reviews : Apply PRISMA guidelines to aggregate and critique literature, identifying biases or methodological flaws .

Q. What strategies optimize the pharmacological profile of this compound for CNS-targeted applications?

  • Methodological Answer :

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to enhance blood-brain barrier (BBB) penetration. Calculate logP values (e.g., using ChemDraw) and compare with known CNS drugs.
  • Metabolic stability : Test hepatic microsome stability (human/rat) to identify metabolic hotspots (e.g., allyl-group oxidation). Modify vulnerable sites via deuteration or fluorination.
  • Receptor selectivity screening : Use high-throughput screening (HTS) against receptor panels (e.g., serotonin, dopamine receptors) to minimize off-target effects.
  • In silico modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and refine substituent geometry .

Q. How can machine learning enhance reaction optimization for this compound derivatives?

  • Methodological Answer :

  • Data collection : Compile historical reaction data (solvent, catalyst, temperature, yield) into a structured database.
  • Feature engineering : Encode variables (e.g., catalyst type as one-hot vectors) and use dimensionality reduction (PCA) to identify critical parameters.
  • Model training : Apply neural networks (e.g., LabMate.AI architecture) or Bayesian optimization to predict optimal conditions.
  • Validation : Conduct iterative experiments using model-predicted conditions and refine via active learning. For example, palladium-catalyzed hydroamination (from allylamine synthesis) could be optimized for regioselectivity using ML-guided catalyst selection .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Methodological Answer :

  • Reproduce experiments : Perform thermogravimetric analysis (TGA) under identical conditions (heating rate, atmosphere) as cited studies.
  • Identify decomposition products : Use GC-MS or pyrolysis-GC to detect volatile byproducts (e.g., allyl radicals, cyclohexene).
  • Control humidity : Moisture can catalyze degradation; use anhydrous solvents and inert storage (argon atmosphere).
  • Publish raw data : Share DSC/TGA curves and experimental protocols in open repositories to enable cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.